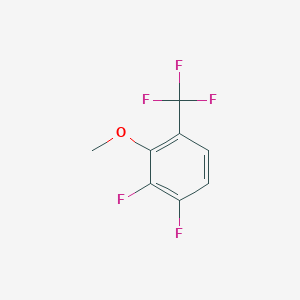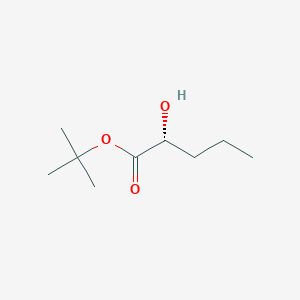
2,3-Difluoro-6-(trifluoromethyl)anisole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Difluoro-6-(trifluoromethyl)anisole, also known as DFTMA, is a fluorinated aromatic compound that has been used in a variety of scientific research applications. It is a colorless, odorless, liquid with a boiling point of 99.2°C and a melting point of -34°C. DFTMA has a low vapor pressure and is relatively non-volatile, making it an attractive compound for a variety of applications. DFTMA has been used in a variety of research applications, including synthesis, biochemistry, and physiology.
Applications De Recherche Scientifique
2,3-Difluoro-6-(trifluoromethyl)anisole has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of a variety of organic compounds, including heterocycles, polymers, and pharmaceuticals. It has also been used as a solvent for the extraction of natural products, such as essential oils. This compound has also been used in biochemistry and physiology research, as it has been found to be an effective inhibitor of certain enzymes, such as cytochrome P450.
Mécanisme D'action
The mechanism of action of 2,3-Difluoro-6-(trifluoromethyl)anisole is not fully understood. It is believed to act as an inhibitor of certain enzymes, such as cytochrome P450, by binding to the active sites of the enzymes and preventing them from catalyzing the reactions they normally catalyze. Additionally, this compound has been found to act as an antioxidant, scavenging free radicals and preventing oxidative damage.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. It has been found to act as an inhibitor of certain enzymes, such as cytochrome P450, and as an antioxidant. It has also been found to have anti-inflammatory and anti-cancer properties. Additionally, this compound has been found to increase the solubility of a variety of compounds, making them easier to extract from natural sources.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2,3-Difluoro-6-(trifluoromethyl)anisole in lab experiments include its low vapor pressure, low volatility, and low toxicity. Additionally, it is relatively inexpensive and easy to synthesize. The main limitation of this compound is its low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
For research on 2,3-Difluoro-6-(trifluoromethyl)anisole include further investigation into its biochemical and physiological effects, as well as its potential applications in pharmaceuticals and medicine. Additionally, further research could be conducted into its use as a solvent for the extraction of natural products, as well as its potential uses as an antioxidant and anti-inflammatory agent. Finally, research could be conducted into its potential uses as a reagent in the synthesis of organic compounds.
Méthodes De Synthèse
The synthesis of 2,3-Difluoro-6-(trifluoromethyl)anisole is relatively simple and can be accomplished using a variety of methods. The most common method is the reaction of 2-chloro-3,6-difluorobenzaldehyde with trifluoromethanesulfonic acid in dichloromethane. This reaction yields this compound in high yield and purity. Other methods for the synthesis of this compound include the reaction of 2-chloro-3,6-difluorobenzaldehyde with trifluoromethanesulfonic anhydride or the reaction of 2-chloro-3,6-difluorobenzyl bromide with trifluoromethanesulfonic anhydride.
Propriétés
IUPAC Name |
1,2-difluoro-3-methoxy-4-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F5O/c1-14-7-4(8(11,12)13)2-3-5(9)6(7)10/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJKOWCABHNJFFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![3-{[(t-Butoxy)carbonyl][(4-methoxyphenyl)methyl]amino}propanoic acid](/img/structure/B6356259.png)